molecular formula C11H11F3O2 B14176777 (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one CAS No. 925236-80-2

(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one

Cat. No.: B14176777
CAS No.: 925236-80-2
M. Wt: 232.20 g/mol
InChI Key: WZUXGBNWMXWODO-JTQLQIEISA-N
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Description

(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one typically involves the use of carbonyl compounds and fluorinating agents. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst. This process ensures the formation of the desired stereoisomer. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.

Scientific Research Applications

(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-1-one: Lacks the phenyl group, resulting in different chemical properties.

    (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-2-one: Variation in the position of the carbonyl group affects reactivity.

    (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylpentan-1-one: Longer carbon chain alters physical and chemical properties.

Uniqueness

(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one is unique due to the combination of its trifluoromethyl, hydroxy, and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

925236-80-2

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

(3S)-4,4,4-trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one

InChI

InChI=1S/C11H11F3O2/c1-10(16,11(12,13)14)7-9(15)8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m0/s1

InChI Key

WZUXGBNWMXWODO-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC(=O)C1=CC=CC=C1)(C(F)(F)F)O

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)(C(F)(F)F)O

Origin of Product

United States

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